molecular formula C8H7FN2O B2384775 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine CAS No. 1643412-35-4

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

Cat. No.: B2384775
CAS No.: 1643412-35-4
M. Wt: 166.155
InChI Key: FCYIOJFFULKXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound with the molecular formula C8H7FN2O. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of a fluorine atom and a methyl group on the benzoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated precursors. One common method involves the reaction of 2-amino-4-fluoro-6-methylphenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the cyclization process. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine
  • 6-Fluoro-1,3-benzoxazol-2-amine
  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine

Uniqueness

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its electronic properties and steric interactions .

Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYIOJFFULKXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643412-35-4
Record name 4-fluoro-2-methyl-1,3-benzoxazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.